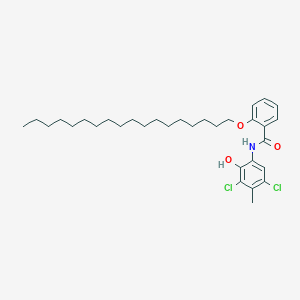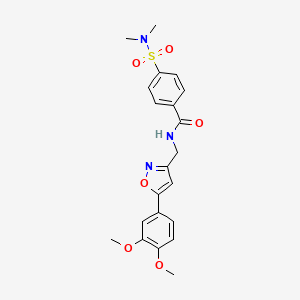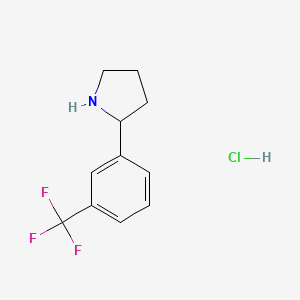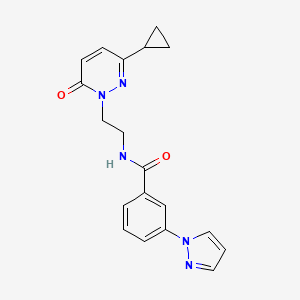
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, commonly known as DMOA-PA, is a chemical compound that has been extensively studied for its potential use in scientific research applications. DMOA-PA is a potent and selective inhibitor of protein kinase C (PKC), a group of enzymes that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
DMOA-PA has been widely used in scientific research as a N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide inhibitor. N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, DMOA-PA has been studied for its potential use in cancer treatment, as well as in the treatment of other diseases, such as diabetes and Alzheimer's disease. In addition, DMOA-PA has been used in studies of the role of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide in various cellular processes, including cell signaling, gene expression, and cytoskeletal organization.
作用機序
DMOA-PA inhibits N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are mediated by N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DMOA-PA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMOA-PA inhibits the growth of cancer cells and induces apoptosis in a dose-dependent manner. In addition, DMOA-PA has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, DMOA-PA has been shown to improve insulin sensitivity and glucose uptake in adipocytes, indicating its potential use in the treatment of diabetes.
実験室実験の利点と制限
DMOA-PA has several advantages for use in lab experiments. It is a highly selective inhibitor of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, and its inhibitory effects are reversible. In addition, DMOA-PA is stable in solution and has a long shelf life. However, there are also limitations to its use. DMOA-PA is a relatively expensive compound, and its synthesis requires several steps, making it difficult to obtain in large quantities. Furthermore, DMOA-PA has poor solubility in water, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on DMOA-PA. One area of interest is the development of more efficient synthesis methods for DMOA-PA, which would make it more accessible for use in lab experiments. In addition, further studies are needed to fully understand the mechanism of action of DMOA-PA and its potential use in the treatment of various diseases. Finally, there is a need for studies that investigate the potential side effects of DMOA-PA, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of DMOA-PA involves several steps, starting with the reaction of 3,5-dichloro-2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with octadecanol in the presence of triethylamine to obtain the corresponding ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield DMOA-PA in high purity.
特性
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-octadecoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47Cl2NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-38-29-22-19-18-21-26(29)32(37)35-28-24-27(33)25(2)30(34)31(28)36/h18-19,21-22,24,36H,3-17,20,23H2,1-2H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSVXVFMDRULEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2921507.png)
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)

![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)